molecular formula C21H14ClFIN3O B159137 N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine CAS No. 231278-20-9

N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine

Cat. No. B159137
M. Wt: 505.7 g/mol
InChI Key: UHFPFDMMKYQMLC-UHFFFAOYSA-N
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Description

The compound N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse pharmacological activities, which makes them significant in medicinal chemistry.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions, starting from simple aromatic compounds. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a related compound, was achieved through substitution, nitration, reduction, cyclization, and chlorination steps with a total yield of 29.2% . Although the exact synthesis of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of chlorination and substitution reactions.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be elucidated using spectroscopic methods such as NMR and mass spectrometry. For example, the structure of a novel quinolinone derivative was confirmed by X-ray crystallography, and its molecular geometry and electronic properties were studied using density functional theory (DFT) . These techniques could also be applied to determine the molecular structure of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. The reactivity of such compounds can be influenced by the substituents on the quinazoline ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the molecule's reactivity towards nucleophilic or electrophilic attack. The novel quinolinone derivative's local reactivity descriptors were calculated to explain the chemically reactive site in the molecule . Similar analysis can be conducted for N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine to predict its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. Theoretical calculations can be used to predict thermodynamic properties, as was done for the quinolinone derivative . Additionally, the crystal structure can provide insights into intermolecular interactions, which are crucial for understanding the compound's properties in the solid state.

Scientific Research Applications

Antitumor Activities

  • Diazole 4-Aminoquinazoline Derivatives

    Synthesis of novel diazole 4-aminoquinazoline derivatives, including N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine, demonstrated inhibitory activities against PC-3 cell proliferation, indicating potential antitumor properties Liao Wen-j (2015).

  • 4-Arylaminoquinazolines as EGFRwt-TK Inhibitors

    Designed and synthesized 4-arylaminoquinazoline derivatives, including the subject compound, showed potent antitumor activities by inhibiting the activity of wild type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK). These compounds induced late apoptosis and arrested the cell cycle in cancer cells Yaling Zhang et al. (2019).

  • Synthesis of Anti-tumor 4-Aminoquinazoline Derivatives

    Synthesis of a series of 4-aminoquinazoline derivatives, including this compound, showed certain activities against Bcap-37 cell proliferation, indicating potential anti-tumor effects W. Li (2015).

  • Potential PET Imaging Agents for Tumor Detection

    Synthesis of F-18 labeled 4-aminoquinazoline derivatives, including N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine, indicated potential as PET imaging agents for tumor detection Yurong Chen et al. (2012).

  • Anticancer Agent with Blood Brain Barrier Penetration

    A study found that N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally similar to N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine, acts as an effective apoptosis inducer and anticancer agent with high blood-brain barrier penetration N. Sirisoma et al. (2009).

Synthesis and Applications in Drug Development

  • One-pot Synthesis of 2-Arylbenzoxazole Derivatives

    The compound was used in the synthesis of 2-arylbenzoxazole derivatives, showcasing its utility in creating new chemical entities Dazhuang Miao et al. (2015).

  • Synthesis of Hydroxy-Substituted Aza-Analogues of Antitumor Anthrapyrazoles

    This research demonstrates the versatility of the compound in the synthesis of novel antitumor agents A. P. Krapcho et al. (1998).

  • Novel Quinazolinone Derivatives and Antimicrobial Activity

    The compound's derivatives were investigated for antimicrobial properties, expanding its potential applications O. M. Habib et al. (2013).

Safety And Hazards

The compound is classified as a warning under the GHS classification . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions of this compound could involve further exploration of its potential anticancer properties . As a quinazoline derivative, it could be used in the design, synthesis, and biological evaluation of new anticancer drugs .

properties

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFIN3O/c22-18-10-16(5-7-20(18)28-11-13-2-1-3-14(23)8-13)27-21-17-9-15(24)4-6-19(17)25-12-26-21/h1-10,12H,11H2,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFPFDMMKYQMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436351
Record name N-{3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-iodoquinazolin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine

CAS RN

231278-20-9
Record name N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-4-quinazolinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-iodoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo
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Synthesis routes and methods I

Procedure details

4-Chloro-6-iodoquinazoline (5.7 g, 19.7 mmol) and 3-chloro-4-(3-fluorobenzyloxy)aniline (4.9 g, 19.7 mmol) was refluxed in isopropanol (150 mL) overnight. The mixture was cooled to room temperature. The solid product was precipitated, filtrated and dried in vacuum. The product 1405-174 was pure enough and used without further purification. (7.4 g, 74.2%): LC-MS: 506 [M+1]+, 1H NMR (DMSO-d6): δ 5.29 (s, 2 H), 7.18 (m, 1H), 7.33 (m, 3H), 7.48 (m, 1H), 7.66 (m, 1H), 7.74 (d, J=9.0 Hz, 1 H), 7.90 (d, J=2.2 Hz, 1 H), 8.37 (d, J=9.0 Hz, 1 H), 8.94 (s, 1 H), 9.29 (s, 1 H).
Quantity
5.7 g
Type
reactant
Reaction Step One
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4.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 200 mL-volume glass vessel equipped with a stirrer, a thermometer and a reflux condenser were placed 9.80 g (36 mmol) of 6-iodoquinazolin-4-one, 6.63 g (43 mmol) of phosphorus oxychloride, and 30 mL of toluene in a nitrogen atmosphere. While the mixture was stirred at room temperature, 4.41 g (8.8 mmol) of triethylamine was slowly added. The resulting mixture was heated to 75° C., and then reaction was carried out at 70-80° C. for 3 hours. Subsequently, the mixture was cooled to room temperature, and 40 mL of acetonitrile and 11.8 mg (43 mmol) of 3-chloro-4-(3-fluorobenzyloxy)aniline were added. The resulting mixture was stirred at 70-80° C. for 2 hours. After the reaction was complete, the reaction mixture was cooled to room temperature, and thus precipitated crystalline product was collected by filtration and washed with 20 mL of acetonitrile. Subsequently, the crystalline product was placed in 80 mL of aqueous sodium hydroxide (1 mol/L), and the aqueous mixture was stirred for 2 hours at room temperature. The crystalline product was collected by filtration, washed with 500 mL of water and 20 mL of acetonitrile, and dried under reduced pressure, to give 18.0 g (isolated yield: 98%, purity 100% in terms of area percentage determined by high performance liquid chromatography) of 6-iodo-4-[3-chloro-4-(3-fluorobenzyloxy)anilino]quinazoline as a yellowish crystalline product.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step Two
Quantity
4.41 g
Type
reactant
Reaction Step Three
Quantity
11.8 mg
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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